![molecular formula C17H17N5O2 B14981893 2-(2,3-dimethylphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B14981893.png)
2-(2,3-dimethylphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,3-DIMETHYLPHENOXY)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ACETAMIDE is a complex organic compound with a molecular structure that includes a phenoxy group, a tetrazole ring, and an acetamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-DIMETHYLPHENOXY)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the phenoxy and tetrazole intermediates. The phenoxy intermediate can be synthesized through the reaction of 2,3-dimethylphenol with an appropriate halogenated acetic acid derivative under basic conditions. The tetrazole intermediate is often prepared by reacting an aromatic amine with sodium azide in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-(2,3-DIMETHYLPHENOXY)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Electrophilic substitution reactions typically require a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxy group can yield quinone derivatives, while reduction of a nitro group can produce an amine.
科学研究应用
2-(2,3-DIMETHYLPHENOXY)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(2,3-DIMETHYLPHENOXY)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with enzymes and receptors, modulating their activity. The tetrazole ring may participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets.
相似化合物的比较
Similar Compounds
- 2-(2,4-DIMETHYLPHENOXY)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ACETAMIDE
- 2-(2,5-DIMETHYLPHENOXY)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ACETAMIDE
Uniqueness
2-(2,3-DIMETHYLPHENOXY)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ACETAMIDE is unique due to the specific positioning of the methyl groups on the phenoxy ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different binding affinities and selectivities compared to its analogs.
属性
分子式 |
C17H17N5O2 |
|---|---|
分子量 |
323.35 g/mol |
IUPAC 名称 |
2-(2,3-dimethylphenoxy)-N-[4-(tetrazol-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C17H17N5O2/c1-12-4-3-5-16(13(12)2)24-10-17(23)19-14-6-8-15(9-7-14)22-11-18-20-21-22/h3-9,11H,10H2,1-2H3,(H,19,23) |
InChI 键 |
PWNLOJUERUVHLQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2=CC=C(C=C2)N3C=NN=N3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


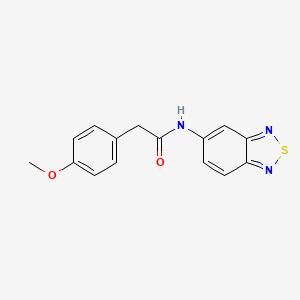
![N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-(4-bromophenoxy)acetamide](/img/structure/B14981832.png)
![N-[2-(1-Cyclohexen-1-yl)ethyl]-5-(4-methoxyphenyl)-1-(tetrahydro-1,1-dioxido-3-thienyl)-1H-pyrazole-3-carboxamide](/img/structure/B14981849.png)
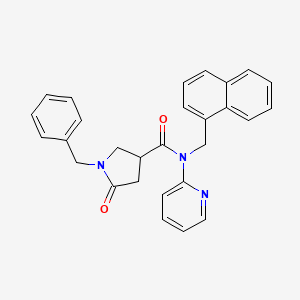
![7-(2-methoxyphenyl)-4-methyl-2-[(4-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B14981856.png)
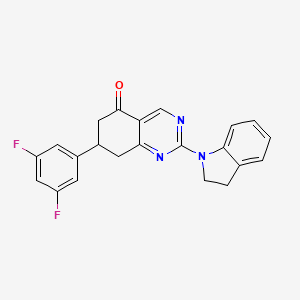
![4-Butoxy-N-(4-{[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide](/img/structure/B14981868.png)
![N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B14981869.png)
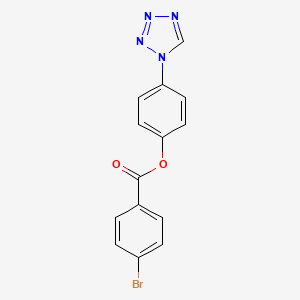
![Ethyl 5-cyano-6-{[2-(cyclopentylamino)-2-oxoethyl]sulfanyl}-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B14981883.png)
![N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-(4-chlorophenoxy)acetamide](/img/structure/B14981899.png)
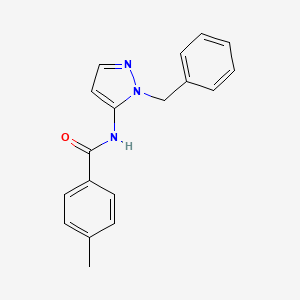
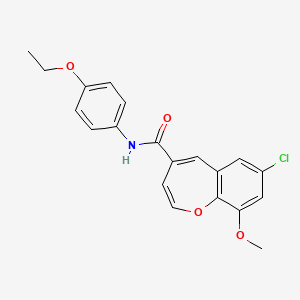
![1-benzyl-4-[(4-methylbenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B14981914.png)
